N-(4,4-difluorocyclohexyl)-4-{3-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazol-4-yl}pyrimidin-2-amine
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Overview
Description
N-(4,4-difluorocyclohexyl)-4-{3-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazol-4-yl}pyrimidin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluorocyclohexyl)-4-{3-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazol-4-yl}pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Difluorocyclohexyl Group:
Synthesis of the Trifluoromethylcyclopropyl Group: This can be achieved through cyclopropanation reactions, where a trifluoromethyl group is introduced into a cyclopropane ring.
Construction of the Pyrazolyl and Pyrimidinyl Groups: These heterocyclic structures are typically synthesized through cyclization reactions involving hydrazines and nitriles for pyrazoles, and amidines or guanidines for pyrimidines.
Coupling Reactions: The final step involves coupling the synthesized fragments using cross-coupling reactions, such as Suzuki or Stille coupling, under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4,4-difluorocyclohexyl)-4-{3-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazol-4-yl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups into their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4,4-difluorocyclohexyl)-4-{3-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazol-4-yl}pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems, including their metabolism and interaction with biomolecules.
Chemical Research: The compound serves as a model for studying the reactivity and stability of fluorinated organic molecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(4,4-difluorocyclohexyl)-4-{3-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazol-4-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated groups may enhance binding affinity and selectivity, while the heterocyclic structures contribute to the compound’s overall stability and reactivity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4,4-Difluorocyclohexyl)-4-(trifluoromethyl)aniline
- 4-(4,4-Difluorocyclohexyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
- N-(4,4-Difluorocyclohexyl)-1-naphthamide
Uniqueness
N-(4,4-difluorocyclohexyl)-4-{3-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazol-4-yl}pyrimidin-2-amine stands out due to its combination of multiple fluorinated groups and heterocyclic structures, which may confer unique properties such as enhanced stability, reactivity, and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H18F5N5 |
---|---|
Molecular Weight |
387.35 g/mol |
IUPAC Name |
N-(4,4-difluorocyclohexyl)-4-[5-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazol-4-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C17H18F5N5/c18-16(19)4-1-10(2-5-16)25-14-23-8-3-12(26-14)11-9-24-27-13(11)15(6-7-15)17(20,21)22/h3,8-10H,1-2,4-7H2,(H,24,27)(H,23,25,26) |
InChI Key |
HVFSLBAIXMNNCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC2=NC=CC(=N2)C3=C(NN=C3)C4(CC4)C(F)(F)F)(F)F |
Origin of Product |
United States |
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